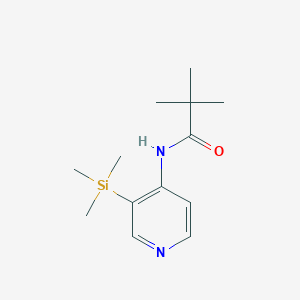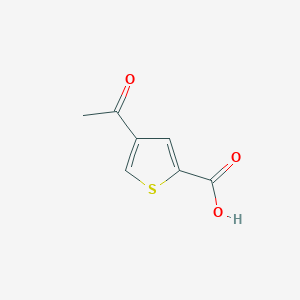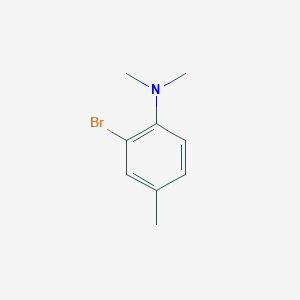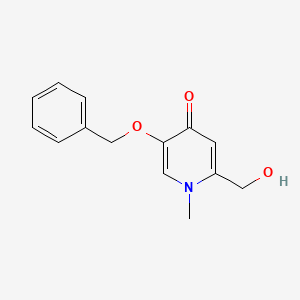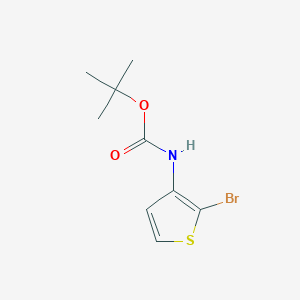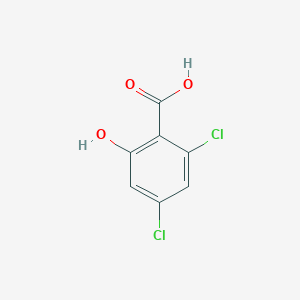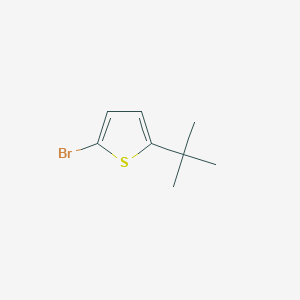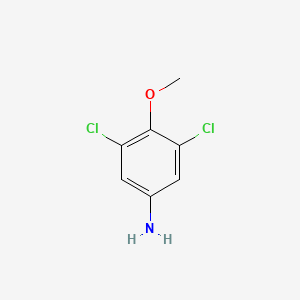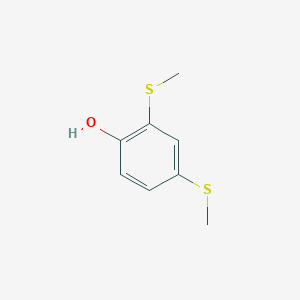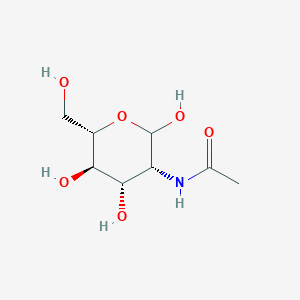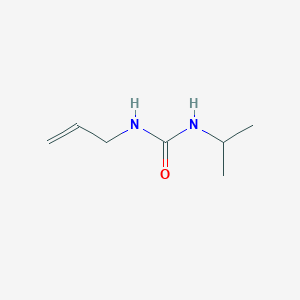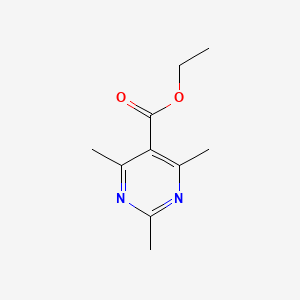![molecular formula C8H10N2 B1338895 6,7-Dihidro-5H-ciclopenta[C]piridin-3-amina CAS No. 93587-43-0](/img/structure/B1338895.png)
6,7-Dihidro-5H-ciclopenta[C]piridin-3-amina
Descripción general
Descripción
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for treating bacterial infections.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit bacterial type ii topoisomerases . This class of enzymes plays a crucial role in DNA replication and transcription, making them a common target for antibacterial drugs .
Mode of Action
If it indeed targets bacterial type ii topoisomerases as suggested, it likely interferes with the enzyme’s ability to manipulate the dna structure, thereby inhibiting bacterial growth .
Biochemical Pathways
If it acts on bacterial type ii topoisomerases, it would affect the dna replication and transcription pathways, leading to downstream effects on bacterial growth and proliferation .
Result of Action
If it inhibits bacterial type ii topoisomerases, it would likely result in the inhibition of bacterial growth .
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidizing agents, such as manganese-catalyzed oxidation systems . These interactions are crucial as they can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
The effects of 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that derivatives of this compound can act as inhibitors of protein kinase FGFR1, which plays a role in cell growth and differentiation . Such interactions can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with oxidizing agents can result in the formation of specific analogues that exhibit unique biochemical properties . These interactions can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo oxidation reactions, leading to the formation of stable analogues . Long-term effects on cellular function have also been observed, with some studies indicating potential changes in cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound have been associated with potential toxicity in certain animal models . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound can undergo oxidation reactions catalyzed by manganese, leading to the formation of specific analogues . These metabolic pathways are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement within the cellular environment. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, making it a crucial factor in its biochemical analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (such as sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the compound, leading to the formation of new bonds.
Acetylization: This reaction introduces an acetyl group into the compound.
Vilsmeier Cyclization: This reaction forms a new ring structure through the interaction with Vilsmeier reagent.
Dechlorination: This reaction removes chlorine atoms from the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions, Vilsmeier reagent, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) and aqueous potassium hydroxide (KOH) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can lead to the formation of substituted derivatives, while Vilsmeier cyclization can result in the formation of new ring structures .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound has a similar fused ring system but lacks the amino group at the 3-position.
6,7-Dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine: This compound features a thiophene ring fused to the pyridine ring, making it structurally similar but with different chemical properties.
Uniqueness
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and a useful compound in scientific research .
Propiedades
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQAFEZEQLKPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918327 | |
| Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-43-0 | |
| Record name | 5H-2-Pyrindin-3-amine, 6,7-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093587430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[c]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


